N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Catalog No.
S3304390
CAS No.
2034222-62-1
M.F
C17H15N3O3S2
M. Wt
373.45
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]t...

CAS Number

2034222-62-1

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.45

InChI

InChI=1S/C17H15N3O3S2/c1-11(9-13-10-12-5-2-3-7-15(12)23-13)20-25(21,22)16-8-4-6-14-17(16)19-24-18-14/h2-8,10-11,20H,9H2,1H3

InChI Key

KKPWUTOXSCPEAN-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC4=NSN=C43

Solubility

not available

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is an organic molecule containing several functional groups that might be of interest in medicinal chemistry. The benzofuran-2-yl group indicates a fused aromatic ring system, while the benzo[c][1,2,5]thiadiazole-4-sulfonamide portion suggests the presence of a heterocyclic ring with sulfur and nitrogen atoms, along with a sulfonamide group.


Molecular Structure Analysis

The key features of the molecule include:

  • Fused Aromatic Rings: The presence of the benzofuran and thiadiazole moieties suggests potential for aromaticity and hydrophobicity, which can influence absorption and interaction with biological targets.
  • Sulfonamide Group: This group can form hydrogen bonds with other molecules, potentially impacting water solubility and biological interactions [].

Chemical Reactions Analysis

  • Synthesis: The molecule could potentially be synthesized through reactions involving benzofuran, propan-2-ol, a suitable thiadiazole precursor, and a sulfonyl chloride derivative [].
  • Hydrolysis: The sulfonamide bond might be susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into its components [].

Physical And Chemical Properties Analysis

  • Solid State: Due to the presence of aromatic rings and the bulky sulfonamide group, the molecule is likely a solid at room temperature.
  • Solubility: The balance between the hydrophobic aromatic rings and the hydrophilic sulfonamide group makes solubility prediction difficult. It might have some solubility in organic solvents and potentially limited water solubility.

There is no scientific literature available on the mechanism of action of this specific compound. However, the presence of functional groups common in medicinal chemistry suggests potential avenues for exploration. Sulfonamides are known to be a versatile pharmacophore with various biological activities []. Further research would be needed to determine if this molecule has any specific interactions with biological targets.

Chemical structure and properties:

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is an organic compound containing sulfur, nitrogen, and oxygen atoms. It is a member of the class of sulfonamide compounds, which are known for their diverse biological activities [].

Scientific research:

  • Medicinal chemistry: Sulfonamides are a class of antibiotics that were widely used in the mid-20th century to treat bacterial infections [].
  • Material science: Sulfonamides can be used as building blocks for the synthesis of polymers with specific properties.

XLogP3

3.6

Dates

Modify: 2023-08-19

Explore Compound Types